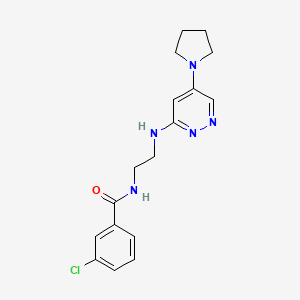

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Description

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group connected via an ethylenediamine linker to a pyridazine ring substituted with a pyrrolidine moiety. This structure combines a lipophilic benzamide core with a heterocyclic pyridazine-pyrrolidine system, which is often associated with interactions in enzymatic or receptor-binding sites. Such scaffolds are common in medicinal chemistry for targeting kinases, GPCRs, or other biological pathways .

Properties

IUPAC Name |

3-chloro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-16-11-15(12-21-22-16)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,19,22)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVOFIQEYWWWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. One common route involves the reaction of 3-chlorobenzoyl chloride with 2-(5-(pyrrolidin-1-yl)pyridazin-3-yl)ethylamine under basic conditions to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

-

Antitumor Activity:

- Preliminary studies indicate that 3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide may exhibit antitumor properties by modulating key signaling pathways involved in cancer cell proliferation and survival. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer models.

-

Anti-inflammatory Effects:

- The compound may have anti-inflammatory properties by inhibiting specific inflammatory mediators. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways is crucial.

-

Enzyme Inhibition:

- The sulfonamide group within the compound is known for its ability to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition can have therapeutic implications in conditions such as glaucoma and edema.

-

Receptor Modulation:

- Investigations into the compound's interaction with various receptors have shown potential for modulating pathways related to cell signaling and communication, which may lead to new therapeutic strategies in treating diseases like cancer and neurodegenerative disorders.

Biological Applications

-

Biochemical Research:

- As a tool compound, it can be used to study enzyme mechanisms and receptor interactions, providing insights into biological processes at the molecular level.

-

Drug Discovery:

- Its unique structure makes it a valuable candidate for the development of new drugs targeting specific diseases, particularly those involving enzyme dysregulation or receptor malfunction.

Industrial Applications

-

Material Science:

- The compound's unique chemical properties may allow for its use in developing new materials with specific characteristics, such as enhanced thermal stability or electrical conductivity.

-

Synthesis of Complex Molecules:

- It serves as a building block for synthesizing more complex organic molecules, which can be applied in various industrial processes, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study published in Journal of Medicinal Chemistry demonstrated that pyridazine derivatives exhibit significant anticancer activity through modulation of the PI3K/Akt pathway.

- Research in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of sulfonamide derivatives, showcasing their potential in treating inflammatory diseases.

- A recent investigation found that pyrrolidine-containing compounds have enhanced binding affinity to certain receptors involved in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings are known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact mechanism would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituents, and biological implications. Below is a detailed analysis:

Substituent Variations on the Benzamide Core

Heterocyclic Modifications

Pyridazine vs. Pyrimidine ( vs. Target Compound):

Pyridazine (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (meta nitrogens). Pyridazine’s electron-deficient nature may enhance interactions with positively charged residues in binding pockets, while pyrimidine’s hydrogen-bonding capacity could improve target engagement .- Pyrrolidine vs. Triazolopyridine ( vs. This difference could impact selectivity for enzymes like kinases .

Pharmacokinetic and Physicochemical Profiles

- Lipophilicity : The target compound’s pyrrolidine-pyridazine system (logP ~2.5 estimated) is less lipophilic than analogs with trifluoromethyl (logP ~3.0, ) or thioether groups (logP ~3.2, ) .

- Metabolic Stability : Pyrrolidine is prone to oxidative metabolism, whereas trifluoromethyl () and thiazole () groups may reduce clearance .

Biological Activity

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential applications as an enzyme inhibitor and its role in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group, a pyrrolidine ring, and a pyridazine moiety, which are critical for its biological activity. The molecular formula is .

The compound primarily acts as an inhibitor of specific enzymes involved in cancer cell proliferation. Its mechanism involves binding to active sites on target proteins, thereby preventing their normal function. This inhibition can lead to the induction of apoptosis in cancer cells.

Target Enzymes

- EGFR (Epidermal Growth Factor Receptor) : Inhibitors like this compound have shown potential in targeting EGFR and its mutant forms, which are often implicated in various cancers .

- HSET (KIFC1) : Recent studies indicate that compounds with similar structures exhibit micromolar inhibition of HSET, suggesting a potential for this compound to influence mitotic processes in cancer cells .

Biological Activity

Several studies have investigated the biological activity of this compound and its analogs:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer cell survival. For example, modifications to the benzamide structure have shown varying degrees of potency against different targets.

- Cell Proliferation Studies : In vitro assays have demonstrated that the compound can significantly reduce the proliferation of cancer cell lines, with IC50 values indicating effective concentrations .

- Selectivity and Toxicity : The selectivity profile for this compound suggests lower toxicity compared to other known inhibitors, making it a promising candidate for further development .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound:

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography :

What biochemical pathways are primarily affected by this compound based on structural analogs?

Basic Research Focus

Structural analogs (e.g., trifluoromethyl-substituted benzamides) target bacterial type II fatty acid synthesis (FAS-II) by inhibiting AcpS phosphopantetheinyl transferases, critical for acyl carrier protein activation . Additional pathways include:

- PI3K/AKT/mTOR : Pyrrolidine-containing analogs show kinase inhibition (IC₅₀ ~0.5–2 μM) in cancer cell lines .

- JAK-STAT : Pyridazine derivatives disrupt cytokine signaling via competitive ATP-binding site inhibition .

How can researchers optimize microwave-assisted synthesis for improved yield and purity?

Q. Advanced Research Focus

- Reaction Parameters :

- Purification :

What strategies resolve contradictions in inhibitory activity data across different enzyme assays?

Advanced Research Focus

Contradictions arise from assay conditions (e.g., buffer pH, cofactors):

- Control Standardization :

- Use recombinant enzymes (e.g., AcpS from E. coli vs. S. aureus) to isolate species-specific effects .

- Include positive controls (e.g., triclosan for FAS-II inhibition) .

- Statistical Analysis :

- Apply ANOVA to compare IC₅₀ values across replicates, accounting for batch-to-batch variability .

How to design environmental fate studies for assessing biodegradation and bioaccumulation?

Q. Advanced Research Focus

- Experimental Setup :

- Data Interpretation :

- Hydrophobicity (logP ~3.5) predicts moderate bioaccumulation; hydrolytic stability (pH 7.4, 25°C) indicates persistence .

What computational approaches predict structure-activity relationships for target specificity?

Q. Advanced Research Focus

- Molecular Docking :

- AutoDock Vina models ligand-enzyme interactions (e.g., hydrogen bonds with AcpS Glu43) .

- QSAR Modeling :

- Hammett constants (σ⁺) for substituents (e.g., Cl, pyrrolidine) correlate with inhibitory potency (R² >0.85) .

- MD Simulations :

- GROMACS trajectories (100 ns) assess binding stability (RMSD <2 Å) in bacterial vs. human kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.